Benzenemethanamine, N-(1,3-dimethylbutyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

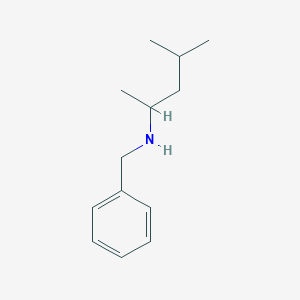

. This compound is characterized by its unique structure, which includes a benzene ring attached to a methanamine group, further substituted with a 1,3-dimethylbutyl group. It is used in various scientific and industrial applications due to its distinctive chemical properties.

準備方法

The preparation of Benzenemethanamine, N-(1,3-dimethylbutyl)- involves several synthetic routes. One common method includes the reaction of p-benzoquinone with aniline to obtain p-benzoquinone-2-aniline. This intermediate then reacts with 1,3-dimethylbutylamine to produce the desired compound . This method is advantageous due to its high conversion efficiency and environmental friendliness, making it suitable for industrial production.

化学反応の分析

Benzenemethanamine, N-(1,3-dimethylbutyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield corresponding quinones, while reduction reactions can produce amines with altered substituents.

科学的研究の応用

This compound finds extensive use in scientific research across multiple fields. In chemistry, it is utilized as a reagent in organic synthesis and as an intermediate in the production of more complex molecules. In biology and medicine, it serves as a building block for the synthesis of pharmaceuticals and biologically active compounds. Industrially, it is employed in the manufacture of rubber and plastic additives, enhancing the properties of these materials.

作用機序

The mechanism by which Benzenemethanamine, N-(1,3-dimethylbutyl)- exerts its effects involves interactions with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological responses. The specific pathways involved depend on the context of its use, such as in pharmaceuticals or as an industrial additive.

類似化合物との比較

Benzenemethanamine, N-(1,3-dimethylbutyl)- can be compared with other similar compounds like Benzenemethanamine, N,N-dimethyl- and Benzeneethanamine, N,α-dimethyl- . While these compounds share structural similarities, the presence of different substituents imparts unique chemical and physical properties. For example, Benzenemethanamine, N,N-dimethyl- has a simpler structure with two methyl groups attached to the nitrogen, whereas Benzeneethanamine, N,α-dimethyl- includes an additional ethyl group. These differences influence their reactivity, applications, and overall utility in various fields.

生物活性

Benzenemethanamine, N-(1,3-dimethylbutyl)-, commonly referred to as DMBA (N-(1,3-dimethylbutyl)benzylamine), is an organic compound belonging to the class of primary amines. Its molecular formula is C₁₃H₂₁N, and it is characterized by a benzene ring connected to a primary amine group through a methylene bridge. The compound is noted for its distinctive amine odor and solubility in organic solvents but insolubility in water. This article explores the biological activity of DMBA, focusing on its potential applications and effects based on diverse research findings.

DMBA exhibits unique structural characteristics due to its bulky 1,3-dimethylbutyl substituent on the nitrogen atom. This configuration influences its chemical reactivity and biological activity. The compound's primary amine functionality allows it to participate in various chemical reactions, making it a useful intermediate in organic synthesis.

Research into the biological activity of DMBA reveals several mechanisms through which it may exert effects on living organisms:

- Cellular Interactions : DMBA's structure allows for interactions with cellular components, potentially influencing cell signaling pathways.

- Toxicological Profiles : Studies have indicated that similar aromatic amines can exhibit toxic effects, including mutagenicity and cytotoxicity. The specific effects of DMBA require further investigation to establish its safety profile.

Potential Applications

DMBA has been explored for various applications in scientific research:

- Pharmaceutical Research : Its unique structure may allow it to serve as a lead compound for developing new pharmaceuticals targeting specific biological pathways.

- Chemical Synthesis : DMBA is utilized as a reactant or intermediate in organic synthesis reactions, contributing to the development of complex organic molecules.

Toxicological Studies

A study conducted by the Danish Environmental Protection Agency examined the toxicity of low production volume substances, including DMBA. The research utilized quantitative structure–activity relationships (QSAR) to predict the compound's potential toxicity profiles. Key findings included:

- Aquatic Toxicity : DMBA was predicted to have moderate toxicity to aquatic organisms based on its chemical structure.

- Mutagenicity Predictions : QSAR models suggested that DMBA may possess mutagenic properties similar to other aromatic amines, necessitating further empirical studies for confirmation .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between DMBA and other aromatic amines such as Dimethylbenzylamine and Benzylamine. The following table summarizes key differences:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzenemethanamine, N-(1,3-dimethylbutyl)- | C₁₃H₂₁N | Primary amine with bulky substituent |

| Dimethylbenzylamine | C₆H₅CH₂N(CH₃)₂ | Used as a catalyst for polyurethane |

| Benzylamine | C₆H₅CH₂NH₂ | Simple primary amine |

This table illustrates how DMBA's structural uniqueness may influence its reactivity and biological activity compared to similar compounds .

特性

IUPAC Name |

N-benzyl-4-methylpentan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-11(2)9-12(3)14-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQMTBSPRNVCJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)NCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333173 |

Source

|

| Record name | Benzenemethanamine, N-(1,3-dimethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60509-76-4 |

Source

|

| Record name | Benzenemethanamine, N-(1,3-dimethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。